Calcifediol-D6

Catalog No.
S996273
CAS No.
78782-98-6
M.F
C27H44O2
M. Wt
406.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol-D6

CAS Number

78782-98-6

Product Name

Calcifediol-D6

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

JWUBBDSIWDLEOM-QFVHMXLQSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O

Applications in Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 lies in pharmacokinetic studies. Due to the presence of deuterium atoms, Calcifediol-D6 can be easily distinguished from endogenous Calcifediol in the body using mass spectrometry techniques. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Calcifediol following administration. By comparing the levels of Calcifediol-D6 and unlabeled Calcifediol in blood and tissues, scientists can gain valuable insights into the body's handling of vitamin D metabolites. For instance, studies can assess factors affecting Calcifediol absorption, distribution to target organs, and its rate of conversion to the active form of vitamin D, calcitriol [].

Investigating Vitamin D Metabolism Pathways

Calcifediol-D6 can also be a valuable tool in elucidating the specific pathways involved in vitamin D metabolism. By administering Calcifediol-D6 and monitoring the appearance of labeled metabolites in various tissues, researchers can identify the enzymes and organs responsible for Calcifediol's conversion to other vitamin D forms. This information can shed light on potential disruptions in vitamin D metabolism that might contribute to certain health conditions [].

Understanding Vitamin D Interactions with Other Drugs

Calcifediol-D6 can also be used to investigate potential interactions between vitamin D and other medications. By co-administering Calcifediol-D6 with another drug and monitoring its metabolism, researchers can determine if the drug affects the absorption, distribution, or metabolism of Calcifediol. This information is crucial for ensuring the safety and efficacy of co-administered medications [].

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-D6, is a stable isotope of calcifediol, which is a critical metabolite of Vitamin D3 (cholecalciferol). The compound is produced in the liver through the hydroxylation of Vitamin D3 and serves as a precursor to the active form of Vitamin D, calcitriol (1,25-dihydroxy Vitamin D3). The molecular formula of Calcifediol-D6 is C27H44O2, with a molecular weight of 400.65 g/mol . This compound is particularly significant in research settings due to its unique isotopic labeling that allows for tracing and studying metabolic pathways involving Vitamin D.

Calcifediol-D6, like calcifediol, is not directly responsible for vitamin D's biological effects. Instead, it serves as a substrate and binds to the vitamin D receptor (VDR). This binding event initiates a cascade of cellular responses, though the exact details are still under investigation. []

  • Information on the specific safety profile of Calcifediol-D6 is limited due to its use primarily in research settings.
  • However, calcifediol itself is generally considered safe at recommended doses. Very high doses of vitamin D, however, can lead to toxicity. []
  • As a research chemical, it is recommended to follow general laboratory safety practices when handling Calcifediol-D6.

Calcifediol-D6 undergoes several important biochemical transformations:

  • Hydroxylation: In the liver, calcifediol-D6 can be further hydroxylated by the enzyme 25-hydroxyvitamin D-1α-hydroxylase to form calcitriol. This reaction is primarily regulated by parathyroid hormone and occurs mainly in the kidneys .
  • Inactivation: Calcifediol-D6 can also be converted into 24,25-dihydroxycholecalciferol through 24-hydroxylation, mediated by CYP24A1. This pathway leads to the inactivation of calcitriol .
  • Binding: In circulation, calcifediol-D6 binds to vitamin D-binding protein, which facilitates its transport and bioavailability in the bloodstream .

Calcifediol-D6 exhibits biological activities similar to those of its non-labeled counterpart. It plays a crucial role in calcium homeostasis and bone metabolism. The compound is involved in various physiological processes, including:

  • Calcium Regulation: Calcifediol-D6 contributes to maintaining serum calcium levels by promoting intestinal absorption of calcium.
  • Bone Health: It is essential for osteoblast function and bone mineralization.
  • Immune Function: Calcifediol-D6 has been shown to influence immune responses, potentially modulating inflammation and autoimmune conditions .

The synthesis of Calcifediol-D6 typically involves:

  • Starting Material: Cholesta-5,7-diene-3β,25-diol is used as a precursor.
  • Photoirradiation: The precursor is subjected to ultraviolet light in a controlled environment (photo reactor) to initiate the hydroxylation process.
  • Chromatography: The resulting product is purified through column chromatography using silica gel or Florisil as the stationary phase .
  • Recrystallization: Further purification may involve recrystallization from organic solvents like methanol or chloroform.

Calcifediol-D6 has several applications:

  • Research Tool: Its isotopic labeling makes it valuable for studying Vitamin D metabolism and its effects on health.
  • Clinical Diagnostics: It can be used as a biomarker to assess Vitamin D status in patients.
  • Therapeutic Potential: Investigations are ongoing into its potential therapeutic uses in conditions associated with Vitamin D deficiency .

Studies have indicated that Calcifediol-D6 interacts with various biological systems:

  • Receptor Binding: It acts as an agonist for the vitamin D receptor, influencing gene expression related to calcium and bone metabolism.
  • Drug Interactions: Research suggests that calcifediol may interact with other medications affecting calcium metabolism or those that alter liver enzyme activity responsible for its metabolism .

Calcifediol-D6 shares structural similarities with other vitamin D metabolites but has unique properties due to its isotopic labeling. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
CholecalciferolC27H44OPrecursor to calcifediol; not hydroxylated
ErgocalciferolC28H46OPlant-derived; less potent than cholecalciferol
CalcitriolC27H44O3Active form of Vitamin D; regulates calcium levels
25-HydroxyergocalciferolC28H46O2Metabolite of ergocalciferol; similar function

Calcifediol-D6's distinct isotopic labeling allows researchers to trace its metabolic pathways more effectively compared to these other compounds. This feature enhances its utility in research settings focused on vitamin D metabolism and related health outcomes .

Molecular Formula and Deuterium Labeling Patterns

Calcifediol-D6 represents a deuterium-labeled isotopologue of calcifediol, with the molecular formula C27H38D6O2 [1] [2]. This compound is systematically designated as 25-hydroxyvitamin D3 (26,26,26,27,27,27-d6), indicating the specific incorporation of six deuterium atoms at predetermined positions within the molecular structure [1] [3]. The deuterium labeling pattern follows a precise arrangement where the isotopic substitution occurs exclusively at the terminal methyl groups of the side chain, specifically at carbon positions 26 and 27 [2].

The molecular weight of Calcifediol-D6 is 406.67 grams per mole, representing an increase of 6.02 atomic mass units compared to the native compound due to the replacement of six hydrogen atoms with their heavier isotopic counterparts [2] [4]. The exact mass determination yields a value of 406.374131 grams per mole, which provides the necessary precision for mass spectrometric identification and quantification [2]. The compound is assigned the Chemical Abstracts Service registry number 78782-98-6 and the Unique Ingredient Identifier 378HY809HV for regulatory and analytical purposes [1] [2].

The deuterium incorporation pattern in Calcifediol-D6 specifically targets the geminal dimethyl functionality at the tertiary carbon center of the side chain [1] [2]. This labeling strategy results in the complete substitution of both methyl groups, yielding trideuterated methyl substituents at positions 26 and 27 [1]. The systematic nomenclature 26,26,26,27,27,27-hexadeuterio-calcifediol precisely describes this isotopic distribution pattern [1] [2].

PropertyNative CalcifediolCalcifediol-D6
Molecular FormulaC27H44O2 [5]C27H38D6O2 [1] [2]
Molecular Weight (g/mol)400.65 [5]406.67 [2] [4]
Exact Mass (g/mol)400.334131 [6]406.374131 [2]
CAS Registry Number19356-17-3 [5]78782-98-6 [1] [2]
UNIIT0WXW8F54E [5]378HY809HV [1] [2]
Deuterium PositionsNoneC26, C27 (26,26,26,27,27,27-d6) [1] [2]
Deuterium Content0%6 deuterium atoms [1] [2]

The structural elucidation of Calcifediol-D6 reveals that the deuterium atoms are positioned at metabolically stable locations within the molecule [7] [8]. This strategic placement ensures that the isotopic label remains intact during biological processes and analytical procedures, making it an ideal internal standard for liquid chromatography tandem mass spectrometry applications [7] [9].

Comparative Analysis With Native Calcifediol

The comparative structural analysis between Calcifediol-D6 and native calcifediol reveals fundamental similarities in the core molecular architecture while highlighting specific differences attributable to isotopic substitution [10] [11]. Native calcifediol, systematically known as 25-hydroxycholecalciferol, possesses the molecular formula C27H44O2 and maintains the characteristic secosteroid framework derived from vitamin D3 metabolism [10] [11].

The primary structural difference between the two compounds lies in the isotopic composition of the terminal methyl groups within the side chain [1] [2]. While native calcifediol contains conventional hydrogen atoms at all positions, Calcifediol-D6 features complete deuterium substitution at carbons 26 and 27 [1] [2]. This modification preserves the overall three-dimensional conformation and stereochemical configuration of the molecule while introducing measurable mass differences detectable by analytical instrumentation [12].

The hydroxyl functionality at carbon-25, which defines the calcifediol metabolite class, remains unaltered in both compounds [10] [11]. This hydroxyl group, introduced through hepatic 25-hydroxylase activity, maintains identical chemical reactivity and binding properties in both the native and deuterated forms [10]. The preservation of this functional group ensures that Calcifediol-D6 retains the characteristic chemical behavior of the parent compound.

Stereochemical analysis demonstrates that the deuterium substitution does not affect the absolute configuration at any of the five defined stereocenters present in the calcifediol structure [10] [6]. The compound maintains the (3S,5Z,7E,20R) configuration, ensuring that the deuterated analog exhibits identical spatial arrangements and conformational preferences as the native molecule [6].

Structural FeatureNative CalcifediolCalcifediol-D6
Core Secosteroid FrameworkIntact [10] [11]Identical [1] [2]
25-Hydroxyl GroupPresent [10] [11]Unchanged [1] [2]
Stereocenters5 defined centers [6]Identical configuration [6]
Side Chain MethylsH3C-groups [10]D3C-groups [1] [2]
Ring SystemA-ring, CD-ring intact [10]Preserved [1] [2]

Physical property comparisons reveal subtle but measurable differences between the compounds [2] [5]. The melting point of Calcifediol-D6 ranges from 64 to 69 degrees Celsius, slightly lower than the 74 to 76 degrees Celsius range observed for native calcifediol [2] [5]. This difference reflects the altered vibrational characteristics of the carbon-deuterium bonds compared to carbon-hydrogen bonds.

The deuterium kinetic isotope effect manifests in the chemical behavior of Calcifediol-D6, particularly in reactions involving the labeled methyl groups [13] [14]. The stronger carbon-deuterium bonds exhibit reduced reactivity compared to carbon-hydrogen bonds, potentially affecting metabolic transformation rates and providing insights into biochemical pathways [13] [14].

Spectroscopic analysis reveals characteristic differences in nuclear magnetic resonance spectra between the two compounds [12] [15]. Deuterium nuclear magnetic resonance spectroscopy of Calcifediol-D6 displays distinct signals corresponding to the incorporated deuterium atoms, while proton nuclear magnetic resonance spectra show the absence of signals from the substituted positions [12] [15].

Deuterium Isotopic Labeling Techniques

The synthesis of Calcifediol-D6 employs sophisticated deuterium incorporation methodologies that ensure precise isotopic substitution at the target positions [7] [16]. The most prevalent approach utilizes A-ring synthons containing three deuterium atoms, which are subsequently coupled with appropriate CD-ring moieties to construct the complete labeled molecule [7] [16]. This synthetic strategy provides excellent control over the deuterium incorporation pattern and yields products with high isotopic purity.

Hydrogen-deuterium exchange represents a fundamental mechanism employed in the preparation of deuterated vitamin D metabolites [7] [17]. This process involves the equilibrium exchange of hydrogen atoms with deuterium from heavy water or other deuterated sources under controlled reaction conditions [17]. The reaction typically requires acid or base catalysis coupled with elevated temperatures to facilitate the exchange of non-exchangeable hydrogen atoms [17].

The synthetic route for Calcifediol-D6 frequently involves the preparation of deuterated A-ring precursors through hydrogen-deuterium exchange reactions [7] [16]. These precursors incorporate deuterium atoms at specific positions within the cyclohexene ring system, which are then preserved throughout subsequent synthetic transformations [7] [16]. The deuteration rate can be confirmed through proton nuclear magnetic resonance spectroscopy, ensuring that the isotopic incorporation meets the required specifications [12].

Labeling MethodDeuterium SourceReaction ConditionsAdvantagesTypical Yield (%)
Hydrogen-Deuterium ExchangeD2O (heavy water) [17]Acid/base catalysis, elevated temperature [17]Simple, cost-effective [17]70-95 [7] [16]
Catalytic DeuterationD2 gas [14]Metal catalyst, H2/D2 atmosphere [14]High deuterium incorporation [14]80-99 [14]
Electrocatalytic DeuterationD2O with electrode [18]Electrochemical cell, ambient conditions [18]Mild conditions, scalable [18]75-90 [18]
Metal-Catalyzed ExchangeDeuterated reagents [14]Transition metal complexes [14]Controlled regioselectivity [14]65-90 [14]

Advanced deuteration techniques include electrocatalytic approaches that utilize electrochemical cells with specialized electrode materials [18]. These methods enable deuterium incorporation under ambient pressure and temperature conditions, offering environmental advantages and operational simplicity [18]. The electrocatalytic process involves the electrochemical oxidation of heavy water at the anode, generating deuterium species that subsequently react with the substrate molecule at the cathode [18].

Photochemical deuteration methods represent an emerging approach for isotopic labeling of organic molecules [19]. These techniques employ visible light activation to promote deuterium incorporation reactions, often allowing for selective labeling of specific molecular positions [19]. The photochemical approach offers the potential for late-stage deuteration of complex molecular structures without requiring harsh reaction conditions [19].

Metal-catalyzed deuteration employs transition metal complexes to facilitate the selective incorporation of deuterium atoms [14]. Palladium, platinum, and other noble metal catalysts can promote hydrogen-deuterium exchange reactions with high efficiency and selectivity [14]. These catalytic systems often operate under mild conditions and provide excellent control over the deuteration pattern [14].

The characterization of deuterated products requires specialized analytical techniques to confirm the isotopic incorporation and determine the deuteration efficiency [12] [15]. Nuclear magnetic resonance spectroscopy serves as the primary method for verifying deuterium incorporation, with deuterium nuclear magnetic resonance providing direct evidence of isotopic substitution [12] [15]. Mass spectrometry offers complementary information regarding the molecular weight increase and isotopic distribution pattern [20] [9].

Quality control measures for Calcifediol-D6 synthesis include the determination of isotopic enrichment levels, which typically exceed 95 percent for high-quality preparations [3] [2]. The isotopic purity directly impacts the performance of the compound as an internal standard in analytical applications, necessitating rigorous characterization and specification adherence [7] [21].

Analytical MethodApplicationDetection ModeSensitivity
LC-MS/MSInternal standard for quantification [22] [9]Multiple Reaction Monitoring [22] [9]pg/mL level [9] [20]
UHPLC-MS/MSVitamin D metabolite analysis [20]Positive ion electrospray ionization [20]10-20 pg/mL LLOQ [20]
Mass SpectrometryPharmacokinetic studies Selected ion monitoring [20]High sensitivity [20]
NMR SpectroscopyStructural characterization [12]Deuterium NMR [12] [15]Moderate sensitivity [12]
Isotope Dilution MethodPrecise quantitative analysis [21]Isotope ratio measurement [21]Very high precision [21]

The synthetic challenges associated with Calcifediol-D6 preparation include maintaining stereochemical integrity throughout the deuteration process and achieving complete isotopic substitution at the target positions [7] [16]. The synthetic route must preserve the delicate stereochemical relationships within the secosteroid framework while introducing the deuterium labels with high efficiency and selectivity [7] [16].

The production of deuterium-labeled vitamin D metabolites, particularly Calcifediol-D6 (25-hydroxyvitamin D3-d6), represents a critical area of pharmaceutical research for developing analytical standards and therapeutic compounds. This comprehensive review examines the established methodologies for synthesizing isotopically labeled vitamin D compounds, focusing on organic synthesis routes, microbial bioconversion strategies, buffer system optimization, and purification techniques.

Organic Synthesis Routes for Deuterated Vitamin D Metabolites

The chemical synthesis of deuterated vitamin D metabolites employs several sophisticated methodologies to incorporate deuterium atoms at specific positions within the molecular structure. These approaches have been developed to achieve high isotopic enrichment while maintaining chemical integrity and biological activity.

Sulfur Dioxide Adduct Formation Method

The sulfur dioxide adduct formation represents one of the most effective approaches for introducing deuterium into vitamin D structures [1]. This methodology involves the formation of a sulfur dioxide adduct with vitamin D3, followed by deuterium exchange under basic conditions. The process demonstrates remarkable efficiency, achieving deuterium incorporation of at least 2.97 deuterium atoms per molecule with yields ranging from 70-99% and purity exceeding 99% [1].

The reaction mechanism proceeds through several distinct phases. Initially, vitamin D3 undergoes sulfur dioxide addition to form a stable adduct. This intermediate is subsequently treated with deuterated solvents such as methanol-d4 or ethanol-d4 under basic conditions, facilitating hydrogen-deuterium exchange [1]. The deuterated sulfur dioxide adduct is then heated to extrude sulfur dioxide, regenerating the vitamin D structure with incorporated deuterium atoms. Finally, photoisomerization with ultraviolet light and appropriate sensitizers establishes the correct double bond geometry at the C7 position [1].

Deuterated Grignard Reagent Methodology

The utilization of deuterated Grignard reagents, particularly CD3MgBr, provides a highly selective approach for introducing deuterium atoms into the side chain of vitamin D metabolites [2]. This methodology specifically targets the C26 and C27 positions, incorporating six deuterium atoms with conversion rates of 42-76% and achieving purities of 95-99% [2].

The synthetic strategy involves reacting appropriately functionalized vitamin D esters with CD3MgBr under controlled conditions. The deuterated Grignard reagent selectively attacks the ester carbonyl group, resulting in the formation of a tertiary alcohol with deuterium-labeled methyl groups at the C26 and C27 positions [2]. This approach demonstrates excellent regioselectivity and provides access to highly deuterated metabolites suitable for analytical applications.

A-Ring Synthon Approach

The A-ring synthon methodology represents a convergent synthetic strategy that enables the preparation of multiple deuterated vitamin D metabolites from common intermediates [2]. This approach involves the synthesis of deuterium-labeled A-ring precursors containing three deuterium atoms, which are subsequently coupled with various CD-ring moieties to afford the desired metabolites [2].

The synthetic route begins with the preparation of deuterated A-ring synthons through stereoselective transformations. These intermediates are then coupled with appropriately functionalized CD-ring components using established coupling reactions. The methodology has been successfully applied to synthesize deuterium-labeled 25-hydroxyvitamin D3, 25-hydroxyvitamin D3-23,26-lactone, and 1α,25-dihydroxyvitamin D3-23,26-lactone with yields ranging from 22-85% and purities of 90-98% [2].

Hydrogen-Deuterium Exchange Strategies

Direct hydrogen-deuterium exchange methods provide an alternative approach for introducing deuterium into vitamin D structures [2]. These methodologies typically employ deuterated solvents in the presence of suitable catalysts or under specific reaction conditions that promote selective exchange at particular positions.

The exchange reactions can be conducted under various conditions, including acidic, basic, or transition metal-catalyzed environments. The efficiency of deuterium incorporation varies considerably depending on the specific conditions employed, with enrichment levels ranging from 60-93% [3]. While this approach offers simplicity in execution, the level of deuterium incorporation may be insufficient for certain analytical applications requiring high isotopic purity.

Microbial Bioconversion Strategies

Microbial bioconversion has emerged as a powerful alternative to chemical synthesis for producing vitamin D metabolites, offering advantages in terms of regioselectivity, stereoselectivity, and environmental sustainability. These biological systems utilize specific enzyme systems to perform selective hydroxylation reactions under mild conditions.

Pseudonocardia autotrophica Systems

Pseudonocardia autotrophica represents one of the most extensively studied microorganisms for vitamin D3 bioconversion [4] [5]. This actinomycete produces cytochrome P450 enzymes from the CYP107 family that demonstrate remarkable capability for vitamin D3 hydroxylation. The organism can convert vitamin D3 to both 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 with conversion rates of 40-60% and production levels reaching 356-639 mg/L [4] [5].

The bioconversion process involves culturing the microorganism under optimized conditions, followed by substrate addition and incubation periods that allow for enzymatic transformation. Recent advances in strain engineering and process optimization have significantly enhanced the productivity of these systems, making them economically viable for industrial applications [5].

Rhodococcus erythropolis Engineering

Rhodococcus erythropolis has been successfully engineered for vitamin D3 bioconversion through the expression of heterologous vitamin D3 hydroxylases [6]. The engineered strains express vitamin D3 hydroxylase (Vdh) enzymes that demonstrate exceptional activity toward vitamin D3 substrates. These systems achieve conversion rates of 42-95% with production levels of 573-800 mg/L [6].

The recombinant expression system requires careful optimization of cultivation conditions, including temperature, pH, aeration, and substrate feeding strategies. The use of nisin-inducible expression systems has enabled precise control over enzyme production, resulting in enhanced bioconversion efficiency [6].

Sterolibacterium denitrificans Applications

Sterolibacterium denitrificans possesses unique steroid C25 dehydrogenase (S25DH) enzymes that demonstrate remarkable regioselectivity for vitamin D3 hydroxylation [7]. This bacterium achieves conversion rates of 85-95% with production levels reaching 1400 mg/L, representing some of the highest productivities reported for microbial vitamin D3 bioconversion [7].

The S25DH enzyme system demonstrates exceptional selectivity for C25 hydroxylation, making it particularly valuable for producing 25-hydroxyvitamin D3 with minimal formation of side products. The enzyme operates under anaerobic conditions and utilizes alternative electron acceptors, providing unique advantages for industrial applications [7].

Bacillus megaterium CYP Systems

Bacillus megaterium harbors multiple cytochrome P450 enzymes, including CYP109A2 and CYP109E1, that demonstrate significant vitamin D3 hydroxylation activity [4]. These enzymes achieve conversion rates of 76-95% with production levels of approximately 282.7 mg/L for optimized variants [4].

Protein engineering efforts have focused on enhancing the selectivity and activity of these enzymes. Site-directed mutagenesis studies have identified key residues that influence substrate specificity and catalytic efficiency. The CYP109A2T103A variant demonstrates improved selectivity for 25-hydroxylation compared to the wild-type enzyme [4].

Buffer System Optimization for Enhanced Yield

Buffer system optimization plays a crucial role in maximizing the efficiency of both chemical synthesis and microbial bioconversion processes. The selection of appropriate buffer components, pH conditions, and additives can significantly impact reaction yields and product quality.

pH Optimization Strategies

The pH of reaction systems exerts profound influence on enzymatic activity, substrate solubility, and product stability. Systematic studies have demonstrated that optimal pH ranges vary depending on the specific system employed [8] [9]. For microbial bioconversion systems, pH values between 7.0-7.4 generally provide optimal conditions for vitamin D3 hydroxylation [8].

Tris-HCl buffer systems demonstrate exceptional performance at pH 7.8, providing 2.5-fold enhancement in production yields [8]. The buffering capacity and chemical compatibility of Tris-HCl make it particularly suitable for biological systems requiring precise pH control. Phosphate buffer systems operating at pH 7.2 achieve 1.8-fold enhancement and offer excellent chemical stability [8].

Metal Ion Enhancement Effects

The incorporation of specific metal ions into buffer systems can dramatically enhance bioconversion efficiency through enzyme activation and cofactor supplementation [8]. Manganese chloride (MnCl2) at concentrations of 0.03% provides the most significant enhancement, achieving up to 3.2-fold increases in production yields [8].

Zinc sulfate (ZnSO4) at 0.01% concentration demonstrates substantial beneficial effects, particularly for cytochrome P450-mediated reactions. Iron-containing additives, including FeSO4 at 0.01%, support enzyme function through cofactor supplementation [8]. The selection of appropriate metal additives requires careful consideration of enzyme requirements and potential inhibitory effects at higher concentrations.

Organic Solvent Systems

The incorporation of organic solvents into bioconversion systems addresses substrate solubility limitations while maintaining enzyme activity [8]. Ethanol concentrations of 1-10% (v/v) significantly enhance substrate bioavailability without compromising enzyme function. Methanol, acetone, and dimethyl sulfoxide (DMSO) have also been successfully employed at appropriate concentrations [8].

Cyclodextrin derivatives, particularly at concentrations of 0.1-5% (w/v), provide exceptional solubilization effects for hydrophobic vitamin D substrates [10]. Beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrate particular effectiveness in enhancing substrate availability while maintaining system compatibility [10].

Purification Techniques for Isotopically Labeled Compounds

The purification of isotopically labeled vitamin D metabolites requires specialized techniques that preserve isotopic enrichment while achieving high chemical purity. These methodologies must address the unique challenges associated with maintaining deuterium content throughout purification processes.

High-Performance Liquid Chromatography (HPLC)

HPLC represents the gold standard for purifying isotopically labeled vitamin D metabolites, providing exceptional resolution and purity [11] [12]. Reversed-phase HPLC using C18 or C8 stationary phases achieves recovery rates of 92-99% while maintaining purity levels of 98-99.9% [11]. The technique demonstrates excellent retention of isotopic enrichment, with 99.5-100% preservation of deuterium content [11].

Cyano (CN) stationary phases provide alternative selectivity for challenging separations, particularly for resolving epimeric forms of vitamin D metabolites [11]. The selection of appropriate mobile phase compositions, including methanol-water or acetonitrile-water systems with suitable additives, critically influences separation efficiency and peak resolution [13].

Solid Phase Extraction (SPE) Methods

SPE techniques offer efficient sample cleanup and concentration capabilities while maintaining high recovery rates for isotopically labeled compounds [14] [15]. C18 and mixed-mode stationary phases achieve recovery rates of 70-97% with purity levels of 95-99% [14]. The preservation of isotopic enrichment ranges from 97-99%, making SPE suitable for preparative applications [14].

The SPE process involves sample loading, washing to remove impurities, and selective elution of target compounds. The careful selection of wash and elution solvents ensures optimal separation of desired metabolites from matrix components while minimizing loss of isotopic label [15]. Multi-step SPE procedures can be employed for complex samples requiring extensive cleanup.

Liquid-Liquid Extraction (LLE) Approaches

LLE provides a cost-effective alternative for initial sample purification and compound isolation [16] [17]. Hexane-ethyl acetate solvent systems achieve recovery rates of 85-95% with purity levels of 90-98% [16]. The retention of isotopic enrichment ranges from 95-98%, making LLE suitable for preliminary purification steps [16].

The selection of appropriate solvent systems depends on the physicochemical properties of target compounds and the nature of impurities present. Acidic liquid-liquid extraction using ethyl acetate effectively enriches hydroxyl-containing metabolites from aqueous samples [16]. The pH adjustment of aqueous phases can significantly influence extraction efficiency and selectivity.

Recrystallization Methodologies

Recrystallization provides an excellent method for achieving high purity in isotopically labeled compounds through selective crystal formation [18] [19]. The technique achieves recovery rates of 80-95% with purity levels of 95-99% while retaining 96-99% of isotopic enrichment [18].

The success of recrystallization depends critically on solvent selection, with the ideal solvent demonstrating high solubility for the target compound at elevated temperatures but low solubility at ambient temperatures [18]. Slow cooling rates promote the formation of pure crystals by allowing impurities time to remain in solution rather than incorporating into the crystal lattice [18].

The process involves dissolution of the crude material in hot solvent, filtration to remove insoluble impurities, controlled cooling to induce crystallization, and collection of purified crystals. Multiple recrystallization cycles may be necessary to achieve the desired purity levels for analytical applications [19].

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

406.371791118 g/mol

Monoisotopic Mass

406.371791118 g/mol

Heavy Atom Count

29

UNII

378HY809HV

GHS Hazard Statements

H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

78782-98-6

Dates

Last modified: 08-16-2023

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